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molecular formula C14H9FN2O2 B8765061 2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No. B8765061
M. Wt: 256.23 g/mol
InChI Key: DYHFSYYPUBIUHN-UHFFFAOYSA-N
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Patent
US07166597B2

Procedure details

A solution of methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate (5.0 g, 18.5 mmol) in 2N aqueous sodium hydroxide (50 ml) and methanol (30 mL) was heated at reflux for about 3 h. The mixture was filtered and the filtrate was washed with diethyl ether (20 mL) and then concentrated under reduced pressure to about half the original volume. Concentrated hydrochloric acid was added to adjust the pH to about 2 and the resulting solid was collected by filtration and washed with water and dried under vacuum to give the title compound as a white solid, 4.8 g (ca. 100%). 1H NMR (d6-DMSO) δ 12.43 (brs, 1H), 8.84 (d, 1H, J=6.9 Hz), 8.14 (d, 1H, J=9 Hz), 7.82 (m, 2H), 7.57 (t, 1H, J=8.1 Hz), 7.28 (t, 2H, J=9 Hz), 7.15 (td, 1H, J=6.9, 1.2 Hz). MS (+ve ion electrospray) 257 (100), (MH+).
Name
methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]([C:17]([O:19]C)=[O:18])=[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][N:10]3[N:9]=2)=[CH:4][CH:3]=1>[OH-].[Na+].CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]([C:17]([OH:19])=[O:18])=[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][N:10]3[N:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NN2C(C=CC=C2)=C1C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with diethyl ether (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to about half the original volume
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NN2C(C=CC=C2)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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